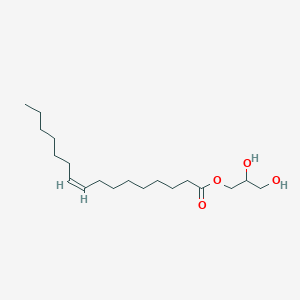

(R)-3-Pyrrolidineacetic acid

Descripción general

Descripción

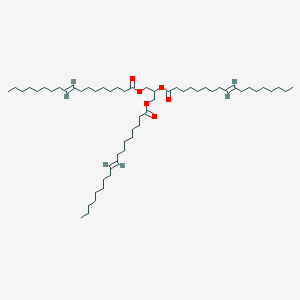

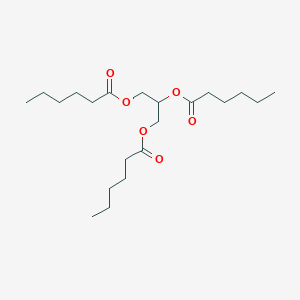

(R)-3-Pyrrolidineacetic acid, also known as (R)-3-PAA, is an important organic compound that is widely used in the synthesis of various drugs and chemicals. It is a chiral molecule with a single asymmetric carbon atom, and has been used as a starting material in the synthesis of numerous pharmaceuticals, including some of the world’s most widely used drugs. In

Aplicaciones Científicas De Investigación

Synthesis and Derivation :

- Galeazzi et al. (1996) demonstrated the synthesis of diastereomerically pure pyrrolidin-2-ones, which led to the production of both (S)- and (R)-3-pyrrolidineacetic acid. This process involved intramolecular Michael reaction and proved the usefulness of this cyclization method for generating these compounds (Galeazzi, Silvano, Mobbili, & Orena, 1996).

GABA Uptake Inhibitors :

- Fülep et al. (2006) identified (R)-pyrrolidine-2-acetic acid derivatives as highly potent and selective inhibitors for GABA transport proteins GAT-1 and GAT-3. This study highlights the therapeutic potential of these derivatives in neurological conditions (Fülep, Hoesl, Höfner, & Wanner, 2006).

GABA Agonists and Uptake Inhibitors :

- Nielsen, Brehm, & Krogsgaard‐Larsen (1990) synthesized (R)- and (S)-homo-beta-proline, which are potent agonists at GABAA receptors and interact effectively with GABA-uptake mechanisms. This study provides insights into the role of this compound derivatives in modulating GABAergic activity (Nielsen, Brehm, & Krogsgaard‐Larsen, 1990).

Anticonvulsant Properties :

- Ali et al. (1985) explored compounds including 3-pyrrolidineacetic acid as potent inhibitors of gamma-aminobutyric acid (GABA) uptake. They reported that these compounds exhibited anticonvulsant activity in rodents, suggesting their potential in treating neurological disorders (Ali et al., 1985).

Chemoenzymatic Synthesis :

- Felluga et al. (2004) developed a chemoenzymatic method for synthesizing both enantiomers of homo-β-proline (3-pyrrolidineacetic acid), which is a heterocyclic GABA analogue. This method could be useful in producing these compounds for various biochemical applications (Felluga, Gombac, Pitacco, & Valentin, 2004).

Receptor Modulating Activity :

- Zhang et al. (1996) studied the insertion of (R)-3-amino-2-oxo-1-pyrrolidineacetic acid in yeast pheromones, resulting in super-active agonists. This indicates the potential use of this compound derivatives in enhancing biological activities of peptide-based compounds (Zhang, Dawe, Jiang, Becker, & Naider, 1996).

Propiedades

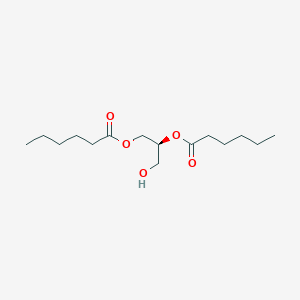

IUPAC Name |

2-[(3R)-pyrrolidin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-6(9)3-5-1-2-7-4-5/h5,7H,1-4H2,(H,8,9)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUENRUZPZZFMCA-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the synthesis of (R)-3-Pyrrolidineacetic Acid described in these papers?

A1: The research highlights the synthesis of this compound through a novel method utilizing Mn(III)-mediated cyclization of a chiral N-Crotyl Methoxycarbonylacetamide [, ]. This method offers an alternative route to access this important chiral building block. Additionally, another paper explores the synthesis of both (S)- and this compound through diastereomerically pure pyrrolidin-2-ones achieved via intramolecular Michael reaction [, ]. This approach provides versatility in obtaining both enantiomers, valuable for various applications.

Q2: What further research could be conducted based on the findings presented in these papers?

A2: Future research could focus on optimizing the Mn(III)-mediated cyclization reaction for improved yield and scalability [, ]. Investigating the substrate scope and limitations of this method with different N-substituted methoxycarbonylacetamides could broaden its applicability. Additionally, exploring the use of other catalysts or reaction conditions for the intramolecular Michael reaction could lead to enhanced diastereoselectivity and enantioselectivity [, ]. Further research could also focus on utilizing these synthetic strategies to develop analogues of this compound and study their structure-activity relationships for potential applications in medicinal chemistry.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Benz[e]indolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrienyl]-1,1-dimethyl-3-(4-sulfobutyl)-, inner salt](/img/structure/B52984.png)